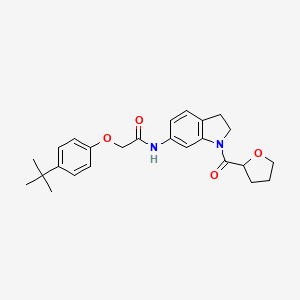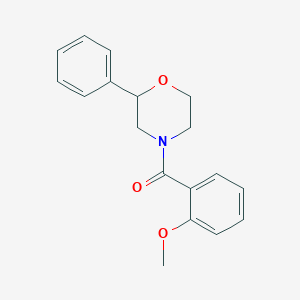
Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate is a chemical compound with the CAS Number: 76059-56-8 . It has a molecular weight of 219.28 . The IUPAC name for this compound is ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate .
Synthesis Analysis
While specific synthesis methods for Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate were not found, there are related methods for synthesizing highly substituted tetrahydroquinolines . These methods involve a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU .Molecular Structure Analysis
The InChI code for Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate is 1S/C13H17NO2/c1-2-16-13(15)9-10-7-8-14-12-6-4-3-5-11(10)12/h3-6,10,14H,2,7-9H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate were not found, there are related reactions for synthesizing highly substituted tetrahydroquinolines . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Physical And Chemical Properties Analysis
Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .科学的研究の応用
Precursor for Alkaloids
C(1)-substituted derivatives of THIQ, such as Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate, can act as precursors for various alkaloids displaying multifarious biological activities .
Antineuroinflammatory Agents
N-benzyl THIQs, which could potentially include Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate, are known to function as antineuroinflammatory agents .
Asymmetric Catalysis
THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
Infective Pathogens
THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens .
Neurodegenerative Disorders
THIQ compounds also show potential in combating neurodegenerative disorders .
Synthetic Strategies
The core scaffold of THIQ is commonly used in synthetic strategies for constructing complex molecules .
Safety and Hazards
将来の方向性
While specific future directions for Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate were not found in the search results, the synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition is a topic of ongoing research . This method saves time during the workup procedure and purification of intermediates and yields minimal reagent .
特性
IUPAC Name |
ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)9-10-7-8-14-12-6-4-3-5-11(10)12/h3-6,10,14H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARZXCGUFDMBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCNC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2968513.png)
![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2968516.png)




![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide](/img/structure/B2968524.png)
![3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B2968525.png)




![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2968531.png)